4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide
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Overview
Description
4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide
- **4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide
Uniqueness
4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group enhances its hydrophobic interactions, while the sulfonylamino group provides opportunities for hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-11(2)14(9-10)21(19,20)17-13-7-5-12(6-8-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNZIQFIZJECBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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